molecular formula C15H30O3 B12547498 2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate CAS No. 145898-63-1

2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate

Cat. No.: B12547498
CAS No.: 145898-63-1
M. Wt: 258.40 g/mol
InChI Key: DIDHXJCBZHLORV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate typically involves the reaction of 2-methylpentan-2-ol with 6,6-dimethylheptanoic acid in the presence of a peroxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate ester. Common peroxidizing agents used in this synthesis include hydrogen peroxide and organic peroxides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the peroxoate group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxoate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate involves the reactivity of its peroxoate group. The peroxoate group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with various molecular targets, leading to oxidation or other chemical transformations. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentan-2-yl 2-methylpropaneperoxoate: Another peroxoate ester with similar reactivity.

    2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate: A closely related compound with slight structural differences.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its peroxoate group makes it a valuable reagent in various chemical reactions, and its specific structure allows for targeted applications in scientific research and industry.

Properties

CAS No.

145898-63-1

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

2-methylpentan-2-yl 6,6-dimethylheptaneperoxoate

InChI

InChI=1S/C15H30O3/c1-7-11-15(5,6)18-17-13(16)10-8-9-12-14(2,3)4/h7-12H2,1-6H3

InChI Key

DIDHXJCBZHLORV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OOC(=O)CCCCC(C)(C)C

Origin of Product

United States

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